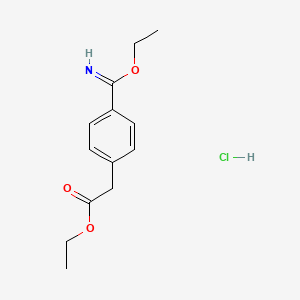![molecular formula C13H18BrNO B1413225 N-[2-(4-bromophenyl)ethyl]oxan-4-amine CAS No. 1856927-63-3](/img/structure/B1413225.png)
N-[2-(4-bromophenyl)ethyl]oxan-4-amine
Overview
Description
“N-[2-(4-bromophenyl)ethyl]oxan-4-amine” is a chemical compound . It has been used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .
Molecular Structure Analysis
The molecular weight of “N-[2-(4-bromophenyl)ethyl]oxan-4-amine” is 284.2 . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
“N-[2-(4-bromophenyl)ethyl]oxan-4-amine” has a molecular weight of 284.2 .Scientific Research Applications
Biomarker Analysis
One notable application of compounds structurally related to N-[2-(4-bromophenyl)ethyl]oxan-4-amine is in the analysis of biomarkers for understanding the relationship between tobacco and cancer. Urinary carcinogen metabolites, including various aromatic amines, have been utilized to gauge carcinogen dose, delineate exposed vs. non-exposed individuals, and understand carcinogen metabolism in humans. This kind of research is crucial for developing new tobacco products, strategies for harm reduction, and understanding the role of metabolic polymorphisms in cancer (Hecht, 2002).
Advanced Oxidation Processes (AOPs)
Compounds similar to N-[2-(4-bromophenyl)ethyl]oxan-4-amine, particularly aromatic amines, are significant in the context of advanced oxidation processes (AOPs). AOPs are effective for the degradation of nitrogen-containing compounds, which are resistant to conventional degradation processes. AOPs have been applied to a variety of nitrogen-containing compounds, including aromatic amines, in industries such as textile and agriculture. The degradation efficiencies, reaction mechanisms, and process parameters have been studied extensively to optimize the degradation of these recalcitrant compounds (Bhat & Gogate, 2021).
Synthesis of Complex Molecules
Aromatic compounds like N-[2-(4-bromophenyl)ethyl]oxan-4-amine play a vital role in the synthesis of complex molecules. For instance, they are involved in reactions with various nucleophilic agents leading to a wide range of products including amides, pyrrolones, benzofurans, and many others. The direction and outcome of these reactions depend significantly on the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions. Such synthesis pathways are crucial for the production of pharmaceuticals and other complex organic compounds (Kamneva, Anis’kova, & Egorova, 2018).
properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-3-1-11(2-4-12)5-8-15-13-6-9-16-10-7-13/h1-4,13,15H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVLOBJJNONANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromomethyl-5-trifluoromethyl-benzo[b]thiophene](/img/structure/B1413144.png)
![2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene](/img/structure/B1413145.png)
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B1413146.png)







![tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1413159.png)
![C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413160.png)

